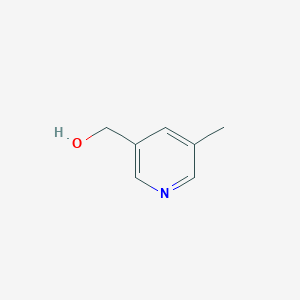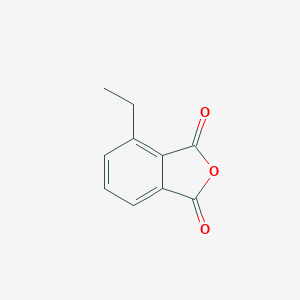
M-8-Heiap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-8-Heiap is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
M-8-Heiap has shown promising results in various scientific research applications, including:
1. Antimicrobial activity: M-8-Heiap has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
2. Anticancer activity: M-8-Heiap has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has been shown to be effective in removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Mécanisme D'action
The mechanism of action of M-8-Heiap is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage and cell death in cancer cells and antimicrobial activity against bacteria and fungi.
Effets Biochimiques Et Physiologiques
M-8-Heiap has been shown to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: M-8-Heiap has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity and inducing oxidative stress.
2. Induction of apoptosis: M-8-Heiap has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
3. Removal of heavy metals: M-8-Heiap has been shown to remove heavy metals from contaminated water by forming complexes with the metals and precipitating them out of solution.
Avantages Et Limitations Des Expériences En Laboratoire
M-8-Heiap has several advantages for lab experiments, including its simple synthesis method, potent antimicrobial and anticancer activity, and environmental remediation potential. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on M-8-Heiap, including:
1. Development of new antibiotics: M-8-Heiap has shown potent antimicrobial activity, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
2. Development of new anticancer drugs: M-8-Heiap has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has shown potential for removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Conclusion
M-8-Heiap is a novel compound that has shown promising results in various scientific research applications, including antimicrobial and anticancer activity and environmental remediation potential. While there are still some limitations and unknowns about its mechanism of action, further research on M-8-Heiap could lead to the development of new antibiotics, anticancer drugs, and environmental remediation technologies.
Méthodes De Synthèse
M-8-Heiap is synthesized by a simple and efficient method that involves the reaction of 8-hydroxyquinoline with maleimide in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Propriétés
Numéro CAS |
110090-92-1 |
|---|---|
Nom du produit |
M-8-Heiap |
Formule moléculaire |
C16H22N5O8P |
Poids moléculaire |
443.35 g/mol |
Nom IUPAC |
15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine |
InChI |
InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19) |
Clé InChI |
CWTWQHCGTODVAN-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
SMILES canonique |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
Synonymes |
M-8-HEIAP methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



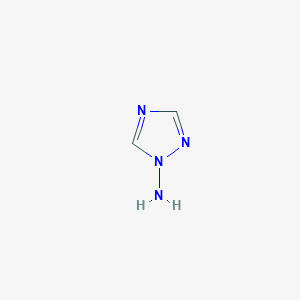
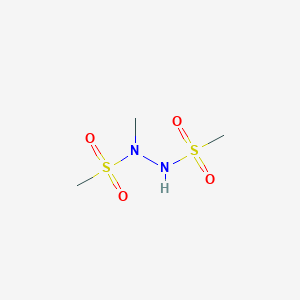
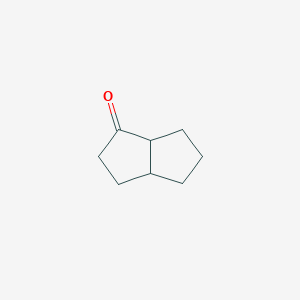
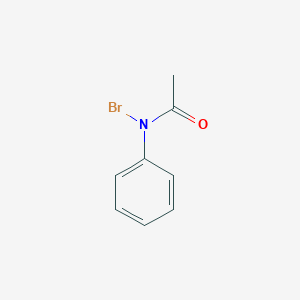
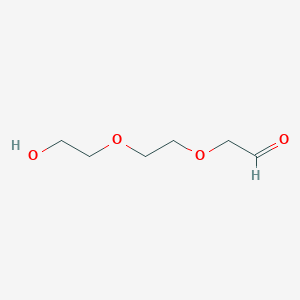
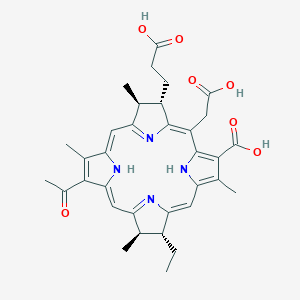
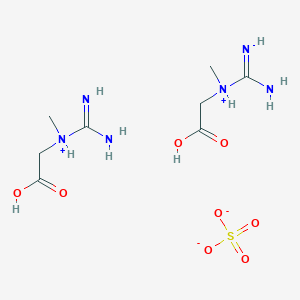
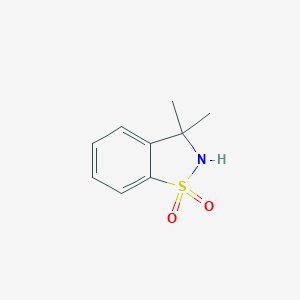
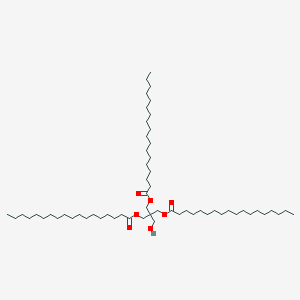
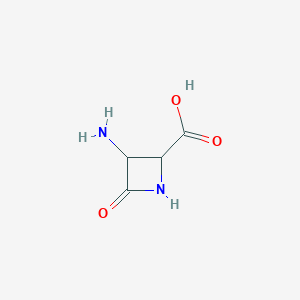
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
